2-(3-Methylpiperidin-1-yl)aniline
Description
2-(3-Methylpiperidin-1-yl)aniline is a substituted aniline derivative featuring a 3-methylpiperidinyl group at the ortho (2nd) position of the benzene ring.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-5-4-8-14(9-10)12-7-3-2-6-11(12)13/h2-3,6-7,10H,4-5,8-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFNRXOCZNMLRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Differences
This modification could improve receptor-binding affinity in pharmaceutical contexts but may also increase toxicity .
Such derivatives are often explored as kinase inhibitors or anti-inflammatory agents .
4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline (CAS 109069-00-3)
- Key Feature : The sulfonyl group at position 4 introduces strong electron-withdrawing effects, which may stabilize the compound against oxidative degradation. This feature is advantageous in high-stability applications like agrochemicals .
This analog is used in ligand design for G-protein-coupled receptors (GPCRs) .
Physicochemical and Pharmacological Implications
- Lipophilicity: The 3-methylpiperidinyl group in the target compound likely enhances lipophilicity compared to non-methylated analogs (e.g., 3-(piperidin-1-ylmethyl)aniline), favoring blood-brain barrier penetration.
- Solubility : Sulfonyl and methylsulfonyl substituents (e.g., in CAS 942474-87-5 and 109069-00-3) improve solubility but may reduce membrane permeability due to increased polarity.
- Reactivity : Chlorinated derivatives (e.g., CAS 915921-30-1) exhibit higher reactivity in electrophilic substitution reactions, making them versatile intermediates in cross-coupling syntheses .
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